REACTION_CXSMILES
|
C([NH:4][C:5]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:14]([CH3:16])[CH3:15])C=C.[OH-].[Na+].[C:19]1(C)[CH:24]=CC=C[CH:20]=1>[Cl-].[Cl-].[Zn+2]>[CH2:24]([C:8]1[CH:7]=[C:6]([CH:14]([CH3:15])[CH3:16])[C:5]([NH2:4])=[C:10]([CH:11]([CH3:12])[CH3:13])[CH:9]=1)[CH:19]=[CH2:20] |f:1.2,4.5.6|
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Name
|
|
Quantity
|
18.33 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC1=C(C=CC=C1C(C)C)C(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was refluxed for 5 hr
|
Duration
|
5 h
|
Type
|
EXTRACTION
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Details
|
Extraction
|
Type
|
DISTILLATION
|
Details
|
with Et2O (3×50 ml) and distillation (79.93 Pa, 98° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC(=C(N)C(=C1)C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |